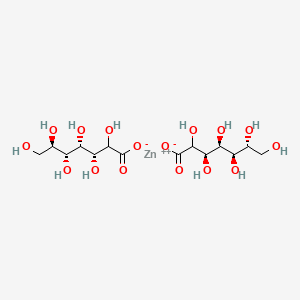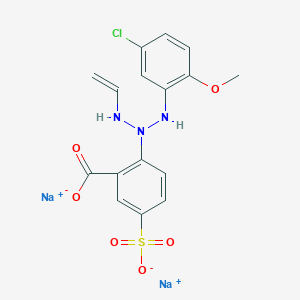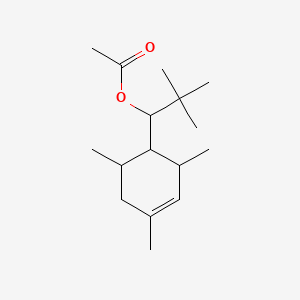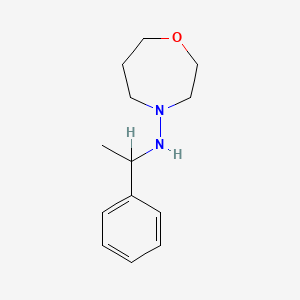
Zinc, bis((2xi)-D-gluco-heptonato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc alpha-glucoheptonate is a chelated form of zinc, where zinc ions are complexed with alpha-glucoheptonate. This compound is known for its high solubility and bioavailability, making it an effective source of zinc for various applications. Zinc is an essential trace element involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zinc alpha-glucoheptonate typically involves the reaction of zinc hydroxide or zinc oxide with glucoheptonic acid. The process begins by dissolving glucoheptonic acid in water, followed by the gradual addition of zinc hydroxide or zinc oxide while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc alpha-glucoheptonate. The reaction conditions often include maintaining a specific pH and temperature to ensure complete chelation and high yield .
Industrial Production Methods: Industrial production of zinc alpha-glucoheptonate follows similar principles but on a larger scale. The process involves the use of large reactors where glucoheptonic acid and zinc hydroxide or zinc oxide are combined under controlled conditions. The reaction mixture is continuously stirred and heated to ensure uniformity and complete reaction. After the reaction is complete, the solution is concentrated and dried to obtain the solid form of zinc alpha-glucoheptonate .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc alpha-glucoheptonate can undergo various chemical reactions, including complexation, substitution, and hydrolysis. The compound’s stability and reactivity are influenced by the chelation of zinc ions with glucoheptonate, which can affect its behavior in different chemical environments.
Common Reagents and Conditions: Common reagents used in reactions with zinc alpha-glucoheptonate include acids, bases, and other chelating agents. The reaction conditions, such as pH, temperature, and solvent, play a crucial role in determining the outcome of these reactions. For example, acidic conditions can lead to the release of zinc ions from the complex, while basic conditions may enhance the stability of the chelate .
Major Products Formed: The major products formed from reactions involving zinc alpha-glucoheptonate depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, zinc alpha-glucoheptonate is used as a reagent for various analytical and synthetic applications. Its high solubility and stability make it an ideal source of zinc for preparing other zinc-containing compounds and catalysts .
Biology: In biological research, zinc alpha-glucoheptonate is utilized to study zinc’s role in cellular processes and enzyme function. It serves as a bioavailable source of zinc for in vitro and in vivo experiments, helping researchers understand zinc’s impact on cell growth, differentiation, and metabolism .
Medicine: Zinc alpha-glucoheptonate is used in medicine as a dietary supplement to address zinc deficiency. Its high bioavailability ensures efficient absorption and utilization by the body, making it effective in treating conditions related to zinc deficiency, such as impaired immune function and delayed wound healing .
Industry: In industry, zinc alpha-glucoheptonate is employed in various applications, including agriculture, where it is used as a micronutrient fertilizer to enhance plant growth and yield. Its chelated form ensures that zinc remains available to plants even in alkaline soils .
Wirkmechanismus
The mechanism of action of zinc alpha-glucoheptonate involves the chelation of zinc ions with glucoheptonate, which enhances zinc’s solubility and bioavailability. Once ingested or applied, the compound dissociates, releasing zinc ions that participate in various biochemical processes. Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing protein structures. They also play a role in gene expression, cell signaling, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to zinc alpha-glucoheptonate include zinc gluconate, zinc sulfate, and zinc acetate. These compounds also serve as sources of zinc and are used in various applications, such as dietary supplements and fertilizers .
Uniqueness: Zinc alpha-glucoheptonate stands out due to its high solubility and bioavailability compared to other zinc compounds. The chelation with glucoheptonate ensures that zinc remains stable and available for absorption, making it more effective in addressing zinc deficiency and enhancing plant growth in agricultural applications .
Conclusion
Zinc alpha-glucoheptonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its high solubility and bioavailability make it an effective source of zinc, essential for various biological processes. The compound’s unique properties and preparation methods contribute to its widespread use and effectiveness in different fields.
Eigenschaften
CAS-Nummer |
12565-63-8 |
|---|---|
Molekularformel |
C14H26O16Zn |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
zinc;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1 |
InChI-Schlüssel |
OSNZINYBJQTKQS-KMRXSBRUSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















